5-Amino-2-pyridinol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-Amino-2-pyridinol hydrochloride involves multiple approaches. For example, the conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine and related compounds is achieved through reactions with 5-lithio-pyridine or 5-lithio-pyrimidine derivatives, followed by cyclization under Mitsunobu conditions (Reese & Wu, 2003). Another method involves direct N-amination of furo[3,2-c]pyridines, leading to 5-Aminofuro[3,2-c]pyridinium tosylates (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of 5-Amino-2-pyridinol hydrochloride and related compounds is characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. For example, the structure of pyridinoline, a related compound, has been elucidated by fast atom bombardment mass spectrometry (Barber et al., 1982).
Chemical Reactions and Properties
5-Amino-2-pyridinol hydrochloride undergoes various chemical reactions, leading to a diverse array of compounds. For instance, 5-alkyl-4-amino-2-(trifluoromethyl)pyridines can be prepared starting from corresponding pyridinols, showcasing the versatility of reactions involving amino pyridines (Tyvorskii et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of 5-Amino-2-pyridinol hydrochloride derivatives are crucial for their application in synthesis and drug formulation. These properties are often determined experimentally and play a significant role in the compound's applicability in various chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 5-Amino-2-pyridinol hydrochloride and its derivatives, are essential for their use in organic synthesis and drug discovery. Studies such as those conducted by Ghisu et al. (2017), which explore the synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones, provide insight into the compound's chemical behavior (Ghisu et al., 2017).
Scientific Research Applications
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- Application : Pyridinium salts are used in a wide range of research topics due to their diverse structures. They are found in many natural products and bioactive pharmaceuticals .
- Methods : The review highlights the synthetic routes and reactivity of pyridinium salts .
- Results : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
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- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : The review discusses numerous methods for the synthesis of pyrimidines .
- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety And Hazards
The safety information available indicates that 5-Amino-2-pyridinol hydrochloride may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
5-amino-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAWAGRLDMKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370498 |
Source
|
Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-pyridinol hydrochloride | |
CAS RN |
117865-72-2 |
Source
|
Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117865-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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